molecular formula C14H10N4O4 B11700434 1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone CAS No. 313966-78-8

1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone

Cat. No.: B11700434
CAS No.: 313966-78-8
M. Wt: 298.25 g/mol
InChI Key: NNZITHGHYHQLAI-UHFFFAOYSA-N
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Description

1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone is a nitrobenzofurazan (NBD)-derived compound characterized by a benzo[1,2,5]oxadiazole core substituted with a nitro group at position 5. The amino group at position 4 links the heterocycle to a phenyl ring bearing an ethanone moiety. The ethanone substituent in the target compound may enhance solubility or alter electronic interactions compared to bulkier groups like triazolone.

Properties

CAS No.

313966-78-8

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

1-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]ethanone

InChI

InChI=1S/C14H10N4O4/c1-8(19)9-2-4-10(5-3-9)15-11-6-7-12(18(20)21)14-13(11)16-22-17-14/h2-7,15H,1H3

InChI Key

NNZITHGHYHQLAI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC=C(C3=NON=C23)[N+](=O)[O-]

solubility

4.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)ethanone typically involves a multi-step process. One common method includes the reaction of 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole with 4-aminophenylboronic acid pinacol ester in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 90°C) for several hours . This method ensures the formation of the desired product with high yield and purity.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis can enhance the scalability of the production process.

Chemical Reactions Analysis

2.1. Nitro Group Reduction

The nitro group (-NO2_2) at position 7 can be reduced to an amine (-NH2_2) using catalytic hydrogenation (H2_2, Pd/C) or chemical reductants (e.g., SnCl2_2). This transformation alters electronic properties and enhances solubility:

Ar-NO2H2/Pd/Cor SnCl2Ar-NH2\text{Ar-NO}_2 \xrightarrow[\text{H}_2/\text{Pd/C}]{\text{or SnCl}_2} \text{Ar-NH}_2

Applications : Reduced derivatives may exhibit enhanced biological activity or serve as intermediates for further functionalization .

2.2. Ketone Reactions

The acetyl group (-COCH3_3) on the phenyl ring undergoes typical ketone reactions:

  • Condensation : Reacts with hydrazines or hydroxylamine to form hydrazones or oximes, respectively .

  • Nucleophilic Addition : Grignard reagents or organolithium compounds add to the carbonyl group, forming secondary alcohols.

Biological Activity and Pharmacological Relevance

While direct studies on this compound are unavailable, structurally related benzoxadiazole derivatives exhibit notable bioactivity:

Compound ClassActivityIC50_{50}/MIC (μM)Source
Benzothiazole derivativesAnti-tubercular0.08–0.32 MIC
Benzooxadiazole-carbonitrilesc-Myc–Max dimerization inhibition146 IC50_{50}
Oxadiazole-thionesCholinesterase inhibition0.65–1.70 IC50_{50}

The nitro group and aromatic ketone in 1-[4-(7-Nitro-benzo oxadiazol-4-ylamino)-phenyl]-ethanone likely confer similar pharmacological potential, particularly in targeting enzymes or protein-protein interactions .

Stability and Degradation Pathways

  • Photodegradation : The nitrobenzoxadiazole moiety is susceptible to UV-light-induced decomposition, forming nitroso or amine derivatives.

  • Hydrolytic Stability : The acetophenone group may undergo hydrolysis under strongly acidic or basic conditions, yielding benzoic acid derivatives .

Scientific Research Applications

Chemistry

The compound serves as a fluorescent probe in analytical chemistry due to its strong fluorescence properties. Its ability to absorb and emit light effectively makes it suitable for various applications including:

  • Fluorescence microscopy : Used to visualize biological samples.
  • Spectroscopy : Employed in studies requiring precise measurements of light absorption and emission.

Biology

In biological research, 1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone is utilized as a marker for tracking cellular processes. Its interactions with biological molecules allow it to:

  • Track protein interactions : The compound can form covalent bonds with specific amino acids in proteins, influencing their function and activity.
  • Study cellular dynamics : It aids in understanding cellular signaling pathways and molecular interactions.

Medicine

The potential medicinal applications of this compound are significant:

  • Diagnostic tools : Its fluorescent properties can be harnessed for imaging in diagnostic applications.
  • Therapeutic agents : Research indicates possible roles in cancer treatment by targeting specific cellular mechanisms involved in tumor growth.

Industry

In industrial settings, the compound's photophysical characteristics make it valuable for developing:

  • Sensors : Used in environmental monitoring and safety applications.
  • Imaging devices : Enhances the capabilities of imaging technologies through improved sensitivity and specificity.

Case Studies

Several studies have highlighted the applications of 1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone:

  • Cellular Imaging : A study demonstrated its effectiveness as a fluorescent marker for live cell imaging, allowing researchers to observe real-time cellular processes.
  • Cancer Research : Investigations into its interaction with cancer cell proteins revealed potential pathways for therapeutic intervention.
  • Environmental Sensors : Development of a sensor utilizing this compound showed high sensitivity to specific pollutants, showcasing its industrial application potential.

Mechanism of Action

The mechanism by which 1-(4-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)ethanone exerts its effects is primarily through its interaction with biological molecules. The nitro group and oxadiazole ring can form covalent bonds with specific amino acids in proteins, leading to changes in protein function and activity . This interaction can inhibit or activate various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorescent Benzooxadiazole Derivatives

Example Compound: 2-Ethyl-4-[4-(7-nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-2,4-dihydro-[1,2,4]triazol-3-one (PRR898)

  • Structural Differences: PRR898 features a triazolone ring instead of an ethanone group. This introduces additional hydrogen-bonding sites and rigidity.
  • Functional Properties: The triazolone moiety in PRR898 may enhance binding affinity in biological systems, while the ethanone group in the target compound could improve lipophilicity for membrane permeability.
  • Synthesis: Both compounds share a common NBD-amino-phenyl backbone, suggesting similar coupling strategies for the NBD group .
Property Target Compound PRR898
Molecular Formula C₁₅H₁₁N₅O₃ C₁₇H₁₄N₈O₃
Key Functional Groups Ethanone, NBD-amino-phenyl Triazolone, NBD-amino-phenyl
Potential Application Fluorescent probes, sensors Cellular vesicle tracking

1,2,3-Thiadiazole Derivatives

Example Compound: 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole (3d)

  • Structural Differences: Replaces the benzooxadiazole core with a 1,2,3-thiadiazole ring, which contains sulfur instead of oxygen. The substituents (phenoxy vs. NBD-amino-phenyl-ethanone) differ significantly.
  • Synthesis: Thiadiazoles are synthesized via sodium hydride-mediated coupling of phenols/thiophenols with thiadiazole precursors in DMF , contrasting with the NBD-amino coupling methods used for benzooxadiazoles.
Property Target Compound 5-(2-Methylphenoxy)-4-phenyl-1,2,3-thiadiazole
Molecular Formula C₁₅H₁₁N₅O₃ C₁₅H₁₂N₂OS
Heterocycle Benzo[1,2,5]oxadiazole 1,2,3-Thiadiazole
Key Functional Groups Nitro, ethanone, amino Phenoxy, methyl, phenyl

Simple Ethanone Derivatives

Example Compound: 1-[4-(1,1-Dimethylethyl)phenyl]ethanone

  • Structural Differences: Lacks the NBD-amino-heterocyclic system, featuring a tert-butyl group instead.
  • Physicochemical Properties: The tert-butyl group increases hydrophobicity, whereas the NBD-amino-phenyl-ethanone in the target compound is more polar, likely enhancing aqueous solubility.
  • Applications: Simple ethanones like this are often intermediates in organic synthesis, whereas the target compound’s NBD group suggests specialized roles in fluorescence-based applications.
Property Target Compound 1-[4-(tert-Butyl)phenyl]ethanone
Molecular Formula C₁₅H₁₁N₅O₃ C₁₂H₁₆O
Key Functional Groups Nitro, ethanone, amino tert-Butyl, ethanone
Polarity High (due to nitro/amino groups) Low (tert-butyl dominates)

Key Research Findings and Implications

  • Fluorescence Potential: The NBD group in the target compound likely enables strong fluorescence, similar to PRR898, making it suitable for bioimaging or molecular sensing .
  • Synthetic Flexibility: The ethanone group offers a modular site for further functionalization, contrasting with the fixed triazolone in PRR896.
  • Divergent Reactivity : Compared to thiadiazoles , the benzooxadiazole core may exhibit greater stability under physiological conditions due to oxygen’s electronegativity.

Biological Activity

1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone is a compound that features a unique combination of a benzo[1,2,5]oxadiazole moiety and an amino group. This structure is significant in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the nitro group and the oxadiazole structure contributes to its unique chemical properties and enhances its interactions with biological targets.

  • Molecular Formula : C₁₃H₉N₄O₃
  • Molecular Weight : 273.23 g/mol
  • Solubility : Soluble in various organic solvents, enhancing its applicability in biological studies.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
  • Antitumor Activity : Preliminary studies suggest potential efficacy against cancer cells.

Antimicrobial Activity

The antimicrobial properties of 1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone have been evaluated against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study examining the activity of similar compounds, it was found that derivatives with oxadiazole structures exhibited significant inhibition against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound’s structure enhances its antibacterial properties, particularly with substitutions that increase electron density on the aromatic ring, which can improve binding affinity to bacterial targets .

Antitumor Activity

The potential anticancer properties of this compound are also noteworthy. Research has shown that derivatives containing the oxadiazole moiety can exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that compounds with similar structural features to 1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone showed varying degrees of cytotoxicity:

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)10.7

These findings suggest that modifications to the oxadiazole ring can significantly influence the compound's anticancer efficacy .

Structure-Activity Relationship (SAR)

The biological activity of 1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone can be attributed to its structural components:

  • Oxadiazole Ring : Known for enhancing biological activity due to its electron-withdrawing properties.
  • Nitro Group : Increases lipophilicity and may enhance membrane permeability.
  • Amino Group : Facilitates interaction with biological targets through hydrogen bonding.

This structure provides a platform for further modifications aimed at optimizing efficacy and reducing toxicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-phenyl]-ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 7-nitrobenzo[1,2,5]oxadiazol-4-amine with 4-aminoacetophenone derivatives under reflux in ethanol or acetic acid. Optimization involves adjusting stoichiometry, solvent polarity (e.g., absolute ethanol vs. glacial acetic acid), and reaction time (typically 4–6 hours). Monitoring via TLC or HPLC ensures completion .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the nitrobenzooxadiazole and acetophenone moieties.
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring accurate bond-length/angle measurements for tautomerism or electronic effects analysis .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. How does the nitro group in the benzooxadiazole ring affect the compound's stability under varying pH conditions?

  • Methodology : Perform stability studies in buffered solutions (pH 1–12) at 25–40°C. Monitor degradation via UV-Vis spectroscopy (λ~450 nm for nitro groups) and correlate with HPLC retention times. The nitro group’s electron-withdrawing nature may increase susceptibility to hydrolysis in alkaline conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading).
  • Controlled replication : Repeat literature methods under inert atmospheres (N2_2/Ar) to exclude oxygen-mediated side reactions.
  • Mechanistic studies : Employ DFT calculations to identify rate-limiting steps or competing pathways .

Q. How does keto-enol tautomerism influence the compound's reactivity in catalytic hydrogenation?

  • Methodology :

  • Spectroscopic monitoring : Use IR spectroscopy to detect enol C=O (1650–1700 cm1^{-1}) vs. keto C=O (1700–1750 cm1^{-1}) shifts.
  • Catalytic testing : Evaluate hydrogenation efficiency (e.g., Fe25_{25}Ru75_{75}@SILP catalyst) under H2_2 pressure. The enol form may enhance metal coordination, accelerating nitro-to-amine reduction .

Q. Can this compound serve as a precursor for enzyme inhibitors via selective functionalization?

  • Methodology :

  • Bioisosteric replacement : Replace the acetophenone moiety with heterocycles (e.g., benzimidazole) via reductive amination (NaBH4_4) or cross-coupling (Pd catalysts).
  • Docking studies : Screen derivatives against target enzymes (e.g., lipases) using AutoDock Vina to prioritize synthetic targets .

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